molecular formula C14H8Cl2N2O B5757180 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5757180
M. Wt: 291.1 g/mol
InChI Key: IDTXASRHPBHQAC-UHFFFAOYSA-N
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Description

3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole (CPO) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. CPO is a white crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, acetone, and ethanol.

Scientific Research Applications

Antimicrobial and Toxicity Studies

  • Oxadiazole derivatives, including 3,5-bis-(phenyl)-1,2,4-oxadiazole and its chlorinated variants, have been synthesized and evaluated for their antimicrobial activity and toxicity towards brine shrimp (Artemia salina Leach). The characterization of these compounds was based on IR, NMR (1D and 2D), and mass spectral data, indicating their potential application in biological fields (Machado et al., 2005).

Material Science and Chemical Properties

  • Oxadiazole and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, diaminoglyoxime was used to synthesize bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones by reacting with various ketones, demonstrating the chemical versatility of oxadiazole structures (Khanmiri et al., 2014).
  • New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were prepared and showed significant solubility in various organic solvents, high thermal stability, and potential for use in thin coatings due to their smooth, pinhole-free surfaces as observed in atomic force microscopy investigations. These polymers also exhibited fluorescence, making them suitable for applications in material sciences (Hamciuc et al., 2005).

Inhibition of Corrosion

  • Certain oxadiazole derivatives, such as 3,5-bis(n-pyridyl)-1,3,4-oxadiazole, have demonstrated good corrosion inhibition properties for mild steel in perchloric acid solutions. These findings suggest their potential use in industrial applications where corrosion resistance is crucial (Lebrini et al., 2005).

Biomedical Applications

  • A copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole has been synthesized and characterized, exhibiting significant activity against human hepatoblastoma HepG2 and colorectal carcinoma HT29 cells. The interaction of this complex with native DNA suggests potential applications in the field of oncology and pharmacology (Terenzi et al., 2010).

properties

IUPAC Name

3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTXASRHPBHQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Chlorobenzoyl chloride (2.6 g) was dissolved in dioxan (90 ml) and 2-chlorobenzamidoxime (2.5 g) was added with stirring, followed by boron trifluoride etherate (0.2 ml). The solution was heated at reflux for 18 hours and was run down. The product was taken up in dichloromethane, and the solution was washed successively with saturated aqueous sodium bicarbonate, water, and saturated sodium chloride solution. It was then dried over magnesium sulphate, run down and recrystallised from ethanol to yield 2.3 g of desired product, mp 91°-92° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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